Cas no 1713463-37-6 ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone)

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 化学的及び物理的性質
名前と識別子
-
- (4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone
- (4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
-
- インチ: 1S/C14H18N4O/c1-17-12-5-3-2-4-11(12)13(16-17)14(19)18-8-6-10(15)7-9-18/h2-5,10H,6-9,15H2,1H3
- InChIKey: VQTIPQQPUIYYGW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C=CC=CC=2N(C)N=1)N1CCC(CC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 340
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 64.2
(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258674-5g |
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |
1713463-37-6 | 97% | 5g |
$1127 | 2021-08-18 | |
Chemenu | CM258674-5g |
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |
1713463-37-6 | 97% | 5g |
$1127 | 2023-02-17 | |
Chemenu | CM258674-10g |
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |
1713463-37-6 | 97% | 10g |
$1543 | 2021-08-18 | |
Chemenu | CM258674-1g |
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |
1713463-37-6 | 97% | 1g |
$458 | 2021-08-18 | |
Chemenu | CM258674-10g |
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |
1713463-37-6 | 97% | 10g |
$1543 | 2023-02-17 | |
Chemenu | CM258674-1g |
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |
1713463-37-6 | 97% | 1g |
$458 | 2023-02-17 |
(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanoneに関する追加情報
Introduction to (4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone (CAS No. 1713463-37-6)
(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This molecule, identified by the CAS number 1713463-37-6, has garnered attention due to its potential applications in drug discovery and development. The intricate interplay of itspiperidine andindazole moieties offers a versatile scaffold for medicinal chemists to explore.
Thepiperidine ring, a six-membered heterocyclic structure containing an amine group, is widely recognized for its role in enhancing bioavailability and metabolic stability in drug molecules. In contrast, theindazole moiety, with its fused benzene and pyrazole rings, contributes to the compound's binding affinity to various biological targets. The methanone bridge connecting these two aromatic systems further enriches the molecule's pharmacophoric potential.
In recent years, there has been a surge in research focusing on molecules that combinepiperidine andindazole cores, owing to their demonstrated efficacy in modulating central nervous system (CNS) disorders, oncology, and anti-inflammatory pathways. For instance, derivatives of this class have shown promise in preclinical studies as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of both an amine and a methyl-substituted indazole group in this compound suggests a high degree of structural complexity, which may translate into unique pharmacological properties.
The synthesis of (4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone involves multi-step organic transformations that require meticulous control over reaction conditions. Key steps typically include nucleophilic substitution reactions, cyclization processes, and protection-deprotection strategies to ensure regioselectivity and yield optimization. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the compound's structural integrity.
The pharmacological profile of this compound is of particular interest. Initial in vitro studies have indicated that it exhibits moderate affinity for certain enzyme targets, including kinases and phosphodiesterases, which are implicated in various disease pathways. Notably, thepiperidine-indazole scaffold has been reported to interact with transmembrane proteins involved in signal transduction, suggesting potential therapeutic applications beyond traditional small-molecule drugs.
In the context of drug development pipelines, ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) represents a valuable intermediate for generating novel analogs through structure-based drug design. By leveraging computational modeling techniques such as molecular docking and quantum mechanics calculations, researchers can predict how this molecule might bind to biological targets at the atomic level. Such insights are crucial for optimizing lead compounds before they enter clinical trials.
The compound's physicochemical properties also play a critical role in its formulation and delivery. Parameters such as solubility, lipophilicity, and stability under various conditions must be carefully evaluated to ensure that it can be effectively administered to patients. For example, poor solubility may necessitate formulation strategies like prodrug development or co-administration with solubilizing agents.
Emerging research trends indicate that hybrid molecules like ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) are becoming increasingly important in addressing complex diseases that require multifaceted therapeutic interventions. The ability to modulate multiple targets simultaneously can lead to synergistic effects that improve treatment outcomes. Additionally, the growing emphasis on personalized medicine has spurred interest in developing compounds with tunable pharmacokinetic profiles tailored to individual patient needs.
The regulatory landscape for such compounds is also evolving. Regulatory agencies now often require comprehensive data packages that include not only traditional efficacy and safety profiles but also information on pharmacokinetics, genotoxicity, and environmental impact. This holistic approach ensures that drugs are not only effective but also safe for widespread use.
In conclusion, ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) (CAS No. 1713463-37-6) stands out as a promising candidate in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination ofpiperidine andindazole moieties offers a rich foundation for medicinal chemists to develop next-generation therapeutics targeting neurological disorders among others. As research progresses, this compound is likely to play an increasingly significant role in drug discovery efforts worldwide.
1713463-37-6 ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) 関連製品
- 459426-22-3(Biotin-PEG4-NHS ester)
- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2171608-06-1(4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)
- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)
- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)
- 900872-08-4(5,6-dimethyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)
- 899747-32-1(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 3651-13-6(1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)




